Acyclovir triphosphate

Übersicht

Beschreibung

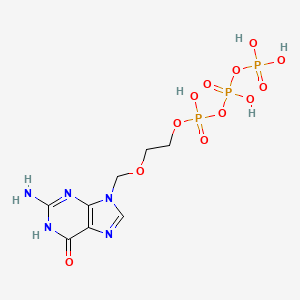

Acyclovir triphosphate is a nucleoside analogue that is primarily used as an antiviral agent. It is the active form of acyclovir, which is widely used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections . This compound selectively inhibits viral DNA polymerase, thereby preventing the replication of viral DNA .

Wissenschaftliche Forschungsanwendungen

Acyclovir-Triphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Acyclovir-Triphosphat entfaltet seine antiviralen Wirkungen durch selektive Hemmung der viralen DNA-Polymerase. Nach intrazellulärer Aufnahme wird Acyclovir durch viralencodierte Thymidinkinase in Acyclovir-Monophosphat umgewandelt. Dieses Monophosphat wird dann durch zelluläre Enzyme in Acyclovir-Triphosphat umgewandelt . Acyclovir-Triphosphat konkurriert mit Desoxyguanosintriphosphat um die Einarbeitung in die virale DNA, was zur Kettenabbruch führt und die virale DNA-Synthese hemmt .

Ähnliche Verbindungen:

Valacyclovir: Ein Prodrug von Acyclovir, das im Körper in Acyclovir umgewandelt wird.

Famciclovir: Ein weiteres antivirales Mittel, das im Körper in Penciclovir umgewandelt wird.

Ganciclovir: Ein Nukleosid-Analogon, das zur Behandlung von Zytomegalievirus-Infektionen eingesetzt wird.

Einzigartigkeit von Acyclovir-Triphosphat: Acyclovir-Triphosphat hat eine höhere Affinität zur viralen DNA-Polymerase im Vergleich zu ähnlichen Verbindungen wie Penciclovir-Triphosphat, was es sehr effektiv bei der Hemmung der viralen DNA-Synthese macht . Seine selektive Wirkung und geringe Zytotoxizität machen es zu einer bevorzugten Wahl für die Behandlung von HSV- und VZV-Infektionen .

Wirkmechanismus

Zukünftige Richtungen

Acyclovir is widely used in the treatment of herpesvirus infections, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is considered the beginning of a new era of antiviral therapy, due to its high selectivity and low cytotoxicity . Further in-vivo studies and clinical trials are warranted to validate the tablet’s performance, evaluate its pharmacokinetics, and assess its therapeutic efficacy for the treatment of viral infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Acyclovir-Triphosphat umfasst mehrere Schritte. Zunächst wird Acyclovir aus Guaninderivaten synthetisiert. Die wichtigsten Schritte umfassen den Schutz der Guaninbase, die Bildung des Acyclovir-Zwischenprodukts und die anschließende Phosphorylierung zur Bildung von Acyclovir-Triphosphat .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Acyclovir-Triphosphat die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acyclovir-Triphosphat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Phosphorylierung: Die Umwandlung von Acyclovir in seine Triphosphatform beinhaltet die Phosphorylierung durch zelluläre Enzyme.

Hemmung der DNA-Polymerase: Acyclovir-Triphosphat konkurriert mit Desoxyguanosintriphosphat um die Bindung an die virale DNA-Polymerase, was zur Kettenabbruch führt.

Häufige Reagenzien und Bedingungen:

Phosphorylierungsreagenzien: Zelluläre Kinasen sind für die Phosphorylierung von Acyclovir zu Acyclovir-Triphosphat verantwortlich.

Reaktionsbedingungen: Die Reaktionen laufen typischerweise unter physiologischen Bedingungen innerhalb infizierter Zellen ab.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Acyclovir-Triphosphat, das die virale DNA-Synthese effektiv hemmt .

Vergleich Mit ähnlichen Verbindungen

Valacyclovir: A prodrug of acyclovir that is converted to acyclovir in the body.

Famciclovir: Another antiviral agent that is converted to penciclovir in the body.

Ganciclovir: A nucleoside analogue used to treat cytomegalovirus infections.

Uniqueness of Acyclovir Triphosphate: this compound has a higher affinity for viral DNA polymerase compared to similar compounds like penciclovir triphosphate, making it highly effective in inhibiting viral DNA synthesis . Its selective action and low cytotoxicity make it a preferred choice for the treatment of HSV and VZV infections .

Eigenschaften

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O12P3/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-22-1-2-23-27(18,19)25-28(20,21)24-26(15,16)17/h3H,1-2,4H2,(H,18,19)(H,20,21)(H2,15,16,17)(H3,9,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLSIKEOSXJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216551 | |

| Record name | Acyclovir triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66341-18-2 | |

| Record name | Acyclovir triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66341-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acyclovir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

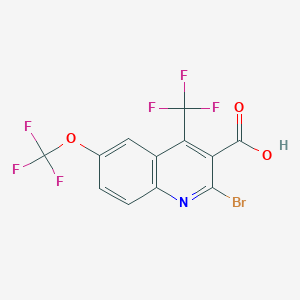

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 3-[(3-hydroxypropyl)dithio]-](/img/structure/B3277656.png)

![1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3277682.png)